molecular formula C34H35N3O5S B2496522 N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide CAS No. 319428-42-7

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide

Cat. No. B2496522
CAS RN: 319428-42-7
M. Wt: 597.73
InChI Key: JXWHBZIFDHPTCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzamides involves multi-step chemical processes, often starting with benzoyl chloride derivatives and proceeding through various reactions including condensation, acylation, and amide formation. Specific methodologies, such as the use of hybrid-DFT methods for optimized geometrical structure determination, are critical in synthesizing and characterizing these compounds accurately (Demir et al., 2016). Such approaches ensure the synthesis of the desired compound with high purity and yield.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectral IR, NMR, and UV-Vis investigations, is paramount in understanding the detailed geometry of complex organic compounds. Studies have shown that optimized molecular structures, vibrational frequencies, and chemical shift values can strongly agree with experimentally measured values, providing deep insights into the electronic and steric features of these molecules (Demir et al., 2016).

Chemical Reactions and Properties

Benzamides and their derivatives participate in a variety of chemical reactions, including hydrolysis under specific conditions, which can lead to the formation of degradation products. The reactivity can also be influenced by the presence of substituents on the benzamide ring, affecting the compound's behavior in synthetic pathways and its interaction with biological systems (Etsè et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystal structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence the compound's solubility and stability (Etsè et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, define the potential applications of these compounds. For example, acylthiourea derivatives of benzamides have shown activity against bacterial and fungal strains, indicating the importance of chemical properties in determining biological activity (Limban et al., 2011).

Scientific Research Applications

Chemoselective Synthesis

Chemoselective synthesis using N-benzoylation of aminophenols has been explored, utilizing compounds like N-(2-hydroxyphenyl)benzamides which are of significant biological interest. This method involves the formation of thioureas and subsequent intramolecular nucleophilic attack, leading to the production of compounds with potential biological applications (Singh, Lakhan, & Singh, 2017).

Enzyme Inhibition

Studies have shown that similar compounds to N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide can act as inhibitors of certain enzymes. For instance, aromatic sulfonamide inhibitors have been identified for carbonic anhydrase isoenzymes, demonstrating the potential for these compounds in enzyme-related research (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Properties

Research into new acylthiourea derivatives, closely related to the compound , has revealed their effectiveness against bacterial and fungal strains. This indicates the potential for N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide in antimicrobial applications (Limban et al., 2011).

Anticancer Activity

Compounds structurally similar to N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide have been synthesized and evaluated for their anticancer activity. Some derivatives have shown promising results against various cancer cell lines, suggesting potential applications in cancer research (Ravinaik et al., 2021).

Polymer Synthesis

Research into the synthesis of polymers using related compounds has shown significant advancements. These studies involve the preparation of polyamides and poly(amide-imide)s with excellent thermal stability and solubility in polar aprotic solvents, indicating potential applications in materials science (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Crystal Structure and Spectral Analysis

Studies have also been conducted on the crystal structure and spectral analysis of similar compounds. This research aids in understanding the chemical properties and interactions of these compounds, which is crucial for their application in various scientific fields (Demir et al., 2016).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h6-20,23H,4-5,21-22H2,1-3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWHBZIFDHPTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide

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